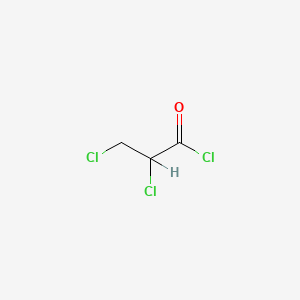

2,3-Dichloropropionyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dichloropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3O/c4-1-2(5)3(6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQELECXPPAOSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884409 | |

| Record name | Propanoyl chloride, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7623-13-4 | |

| Record name | 2,3-Dichloropropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7623-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl chloride, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl chloride, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoyl chloride, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloropropionyl Chloride: Properties, Synthesis, Reactivity, and Applications in Drug Development

Introduction

2,3-Dichloropropionyl chloride, a reactive acyl chloride, is a pivotal building block in modern organic synthesis. Its bifunctional nature, possessing both a highly electrophilic acid chloride and a chlorinated alkyl chain, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis methodologies, reactivity profile, and key applications, with a particular focus on its role in the synthesis of pharmaceutically active compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its safe handling and effective use in synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃Cl₃O | |

| Molecular Weight | 161.41 g/mol | |

| CAS Number | 7623-13-4 | |

| Appearance | Colorless to light yellow liquid | |

| Odor | Pungent | |

| Boiling Point | 53-54 °C at 17 mmHg | |

| Density | 1.476 g/mL at 25 °C | |

| Solubility | Soluble in various organic solvents (e.g., ethers, ketones, aromatic hydrocarbons); reacts with water.[1] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

-

¹H NMR: Spectral data for the precursor, 2,3-dichloropropionic acid, shows characteristic peaks that can be correlated to the structure of the acyl chloride.[2][3]

-

¹³C NMR: The carbon spectrum provides key information about the carbon framework of the molecule.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl chloride, typically found in the region of 1780-1815 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum provides information on the molecular weight and fragmentation pattern, which is crucial for confirming the molecular structure.[6]

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the reaction of 2,3-dichloropropionic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[7] This reaction is efficient, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2,3-Dichloropropionic Acid

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

2,3-Dichloropropionic acid

-

Thionyl chloride (SOCl₂)

-

Dry reaction vessel with a reflux condenser and a gas outlet to a trap for acidic gases

-

Distillation apparatus

Procedure:

-

In a dry reaction vessel, place 2,3-dichloropropionic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the reaction vessel at room temperature with stirring.

-

Heat the reaction mixture to reflux (around 70-80 °C) and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.

Reaction with Nucleophiles

This compound reacts with nucleophiles such as amines, alcohols, and water. The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride ion.

With amines, it forms the corresponding amides. This reaction is fundamental to its application in drug synthesis, where the formation of an amide bond is a common step. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[8][9]

Caption: General mechanism of nucleophilic acyl substitution.

Friedel-Crafts Acylation

This compound can be employed as an acylating agent in Friedel-Crafts reactions to introduce the 2,3-dichloropropionyl group onto an aromatic ring.[10] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[11] The electrophile in this reaction is the acylium ion, which is generated by the reaction of the acyl chloride with the Lewis acid.

Applications in Drug Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Synthesis of Beclamide

A notable application of this compound is in the synthesis of the anticonvulsant drug, Beclamide. The synthesis involves the N-acylation of benzylamine with this compound.[1][12]

Potential Role in the Synthesis of Other Pharmaceuticals

While not always the final reagent, the structural motif provided by this compound is relevant to the synthesis of other pharmaceuticals. For instance, related chloro-acyl chlorides are used in the synthesis of the antianginal agent Ranolazine and the vasodilator Buflomedil.[1][13] The principles of reactivity and the synthetic strategies involving this compound are transferable to these syntheses.

Safety and Handling

This compound is a corrosive and toxic compound. It causes severe skin burns and eye damage and is harmful if swallowed or inhaled.[14] It reacts with water to release toxic hydrogen chloride gas.[1] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It should be stored in a cool, dry place, away from moisture and incompatible materials.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature allows for the construction of complex molecular architectures, making it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, reactivity, and safe handling is crucial for its effective utilization in the development of new therapeutic agents.

References

- Tomashevskii, A. A.; Sokolov, V. V.; Potekhin, A. A. Russian Journal of Organic Chemistry, 1994, 30(10), 1610-1618.

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dichloropropionic acid. Retrieved from [Link]

- Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal, 24(45), 11779-11784.

- Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.

-

PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]

- Google Patents. (n.d.). EP0225217A1 - 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloropropionyl chloride [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dichloropropionic acid(565-64-0) 13C NMR [m.chemicalbook.com]

- 5. bromchemlaboratories.in [bromchemlaboratories.in]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. modichemical.com [modichemical.com]

- 14. This compound [webbook.nist.gov]

Synthesis of 2,3-Dichloropropionyl chloride from 2,3-dichloropropionic acid

An In-Depth Technical Guide to the Synthesis of 2,3-Dichloropropionyl Chloride from 2,3-Dichloropropionic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various chemical and pharmaceutical products. The document is intended for an audience of researchers, chemists, and drug development professionals, offering an in-depth analysis of the core chemical principles, reaction mechanisms, and practical experimental protocols. We will focus on the conversion of 2,3-dichloropropionic acid using common chlorinating agents, with a primary emphasis on thionyl chloride (SOCl₂). The guide details causality behind experimental choices, step-by-step methodologies, purification techniques, and critical safety considerations.

Introduction

Chemical Profile of this compound

This compound (CAS No: 7623-13-4) is a highly reactive acyl chloride.[1][] Its bifunctional nature, featuring both a reactive acyl chloride group and vicinal chlorine atoms, makes it a versatile building block in organic synthesis. The acyl chloride moiety readily participates in nucleophilic acyl substitution reactions, while the alkyl chlorides offer sites for further functionalization.

Key Physical Properties:

-

Molecular Formula: C₃H₃Cl₃O[][3]

-

Molecular Weight: 161.41 g/mol [][3]

-

Boiling Point: 53-54 °C at 17 mmHg[]

-

Density: 1.476 g/mL at 25 °C[]

Significance in Chemical and Pharmaceutical Synthesis

Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as powerful acylating agents. Their enhanced reactivity compared to the parent carboxylic acid is crucial, as direct reactions of carboxylic acids with nucleophiles like amines or alcohols are often unfavorable acid-base reactions rather than substitutions.[4] The conversion to an acyl chloride activates the carbonyl group for a vast array of subsequent transformations, making it a cornerstone of multi-step synthesis for pharmaceuticals, agrochemicals, and specialty polymers.[4][5]

Core Synthetic Principles: Acyl Chloride Formation

The conversion of a carboxylic acid's hydroxyl (-OH) group into a good leaving group is the fundamental principle behind acyl chloride synthesis.[6] Reagents like thionyl chloride, oxalyl chloride, and phosphorus chlorides achieve this by transforming the -OH into an intermediate that is easily displaced by a chloride ion.

Overview of Common Chlorinating Agents

The choice of chlorinating agent is a critical experimental decision, dictated by factors such as substrate sensitivity, desired purity, scale, and cost. Thionyl chloride is often preferred for its efficiency and the gaseous nature of its byproducts, which simplifies purification.[7]

| Reagent | Formula | Key Byproducts | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or in solvent, often refluxed[7][8] | Gaseous byproducts simplify work-up; cost-effective.[7] | Can be harsh; may not be suitable for acid-sensitive substrates. |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Inert solvent (e.g., DCM) with cat. DMF[8][9] | Milder, more selective; reactions at lower temperatures.[10][11] | More expensive; DMF catalyst can form carcinogenic byproducts.[12] |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Often used neat, cold reaction[7] | Effective for many acids. | Solid reagent; byproduct (POCl₃) is a high-boiling liquid requiring distillation.[7] |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Neat, requires 3 eq. of acid per eq. of PCl₃[7] | Alternative to PCl₅. | Stoichiometry requires more starting material; liquid byproduct.[7] |

In-Depth Mechanistic Analysis

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The reaction with thionyl chloride is a classic example of nucleophilic acyl substitution.

The Thionyl Chloride Pathway

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) proceeds through a multi-step mechanism that transforms the poor hydroxyl leaving group into an excellent one.[4]

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[6][13]

-

Intermediate Formation: This attack forms a tetrahedral intermediate. The subsequent reformation of the S=O double bond expels a chloride ion, creating a protonated chlorosulfite ester intermediate.[13][14]

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon.[4][13]

-

Product Formation & Byproduct Elimination: The tetrahedral intermediate collapses, forming the final acyl chloride. This step is irreversible as the leaving group decomposes into the stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which bubble out of the solution, driving the reaction to completion.[4][7]

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

The Role of Catalysts

While the reaction can proceed without a catalyst, bases such as pyridine or N,N-dimethylformamide (DMF) are often used to accelerate it.[4][10]

-

Pyridine: Acts as a base to neutralize the HCl byproduct. It also serves as a nucleophilic catalyst, attacking the acyl chloride to form a highly reactive acylpyridinium salt, which is more susceptible to nucleophilic attack.[10][15]

-

DMF: Reacts with the chlorinating agent (e.g., thionyl or oxalyl chloride) to form a Vilsmeier reagent, an iminium salt.[10][12] This reagent is a highly effective acylating agent that activates the carboxylic acid for conversion.

Caption: Catalytic cycle involving DMF to form the highly reactive Vilsmeier reagent.

Experimental Protocols for Synthesis

Extreme caution must be exercised during these procedures. All operations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment.[16][17]

Protocol: Synthesis using Thionyl Chloride

This protocol is adapted from established literature procedures for the synthesis of this compound.[3]

Materials and Equipment:

-

2,3-Dichloropropionic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a gas outlet/drying tube

-

Heating mantle

-

Vacuum distillation apparatus

Step-by-Step Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and attach a reflux condenser. Ensure the apparatus is protected from atmospheric moisture using a calcium chloride or silica gel drying tube.

-

Charging the Reactor: In the flask, place 2,3-dichloropropionic acid.

-

Reagent Addition: Carefully add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the flask. The reaction is often performed neat (without solvent).[3][8]

-

Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain reflux for 1-3 hours.[3][18] The evolution of SO₂ and HCl gas should be observed. The reaction is complete when gas evolution ceases.

-

Work-up: After cooling the mixture to room temperature, the excess thionyl chloride must be removed. This is best accomplished by distillation at atmospheric pressure, followed by vacuum distillation to isolate the product.[7][18]

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure.[3][19] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 53-54 °C at 17 mmHg).[]

Reported Yield: A yield of approximately 79% has been reported for this transformation.[3]

Caption: General experimental workflow for the synthesis of this compound.

Purification and Characterization

Post-Reaction Work-up

The primary challenge in the work-up is the complete removal of the excess chlorinating agent and dissolved HCl. As thionyl chloride has a boiling point of 76 °C and the product's boiling point is significantly higher at atmospheric pressure, a simple distillation can effectively remove most of the excess reagent before final purification.[7]

Purification by Vacuum Distillation

Vacuum distillation is the method of choice for purifying this compound, as it allows the substance to boil at a much lower temperature, preventing thermal decomposition. The boiling point is highly dependent on the pressure.[][19]

Critical Safety Considerations

Working with chlorinating agents and acyl chlorides requires strict adherence to safety protocols due to their hazardous nature.

Hazard Analysis of Reagents and Products

| Compound | CAS No. | Key Hazards |

| Thionyl Chloride | 7719-09-7 | Causes severe skin burns and eye damage.[16][20] Toxic if inhaled.[20][21] Reacts violently with water, liberating toxic gas (HCl, SO₂).[16][17] |

| This compound | 7623-13-4 | Causes severe skin burns and eye damage.[22] Acutely toxic if inhaled.[22] Combustible liquid.[22] Reacts with water. |

| Hydrogen Chloride (byproduct) | 7647-01-0 | Causes severe skin burns and eye damage. May cause respiratory irritation. |

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[16]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure an emergency safety shower and eyewash station are immediately accessible.[16]

-

Respiratory Protection: All work must be done in a certified chemical fume hood.[17][20] If there is a risk of exposure above the limit, a NIOSH-approved respirator with an appropriate cartridge is necessary.[16]

Spill and Emergency Procedures

-

Spills: Evacuate the area. For small spills, absorb with an inert, dry material like sand or vermiculite and place in a sealed container for disposal.[16][17] Do NOT use water or combustible materials.

-

Exposure:

-

Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[16]

-

Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

-

Conclusion

The synthesis of this compound from its parent carboxylic acid is a robust and well-established transformation. The use of thionyl chloride provides an efficient route, with the primary advantages being the ease of purification due to its gaseous byproducts and its relatively low cost. The success of the synthesis hinges on the rigorous exclusion of moisture, careful control of reaction conditions, and strict adherence to safety protocols due to the corrosive and toxic nature of the reagents involved. Understanding the underlying mechanism allows for procedural modifications, such as the use of catalysts, to optimize reaction rates and yields for specific applications in research and development.

References

- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. (2024).

- The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog. (2012).

- SOCl2 Reaction with Carboxylic Acids - Chemistry Steps.

- Acyl chloride - Wikipedia.

- SAFETY DATA SHEET - Fisher Scientific. (2009).

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011).

- converting carboxylic acids into acyl (acid) chlorides - Chemguide.

- This compound synthesis - ChemicalBook.

- SAFETY DATA SHEET - Spectrum Chemical. (2017).

- SAFETY DATA SHEET - Merck Millipore. (2025).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024).

- Catalysts for the preparation of acid halides - Google Patents. (US3547960A).

- Procedure - Organic Syntheses.

- Synthesis method of high-purity D-2-chloropropionyl chloride - Google Patents. (CN103408416A).

- Acid to Acid Chloride - Common Conditions.

- Safety Data Sheet: Thionyl chloride - Carl ROTH.

- This compound 7623-13-4 wiki - Guidechem.

- CAS 7623-13-4 this compound - BOC Sciences.

- How is 3-Chloropropionyl chloride synthesized? - FAQ - Guidechem.

- thionyl chloride addtion - ECHEMI.

- Organic Syntheses Procedure.

- Supporting Information 1.

- Oxalyl chloride - Wikipedia.

- A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride - Google Patents. (CN1740132A).

- purification of 2-chloropropionyl chloride : r/Chempros - Reddit. (2022).

- Reactions and Applications of Oxalyl Chloride - ChemicalBook. (2024).

- Reaction with Thionyl Chloride - YouTube. (2013).

- Continuous Flow Production of 3-Chloropropionyl Chloride - ChemicalBook. (2025).

- 3-Chloropropionyl Chloride. (2015).

Sources

- 1. Page loading... [wap.guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Acyl chloride - Wikipedia [en.wikipedia.org]

- 11. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 12. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 15. m.youtube.com [m.youtube.com]

- 16. fishersci.com [fishersci.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride - Google Patents [patents.google.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. sigmaaldrich.com [sigmaaldrich.com]

2,3-Dichloropropionyl chloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3-dichloropropionyl chloride, a key bifunctional reagent in organic synthesis. From its fundamental chemical and physical properties to its synthesis, reactivity, and critical safety protocols, this document serves as an essential resource for professionals in the chemical and pharmaceutical sciences.

Core Chemical Identity

This compound is a vital building block in the synthesis of a wide array of chemical entities. Its dual reactivity, stemming from the acyl chloride and the chloroalkyl functionalities, allows for versatile applications in the construction of complex molecules.

| Identifier | Value |

| CAS Number | 7623-13-4 |

| Molecular Formula | C₃H₃Cl₃O |

| Molecular Weight | 161.41 g/mol [1][2][3] |

| Synonyms | 2,3-Dichloropropanoyl chloride, α,β-Dichloropropionyl chloride[4] |

Chemical Structure

Caption: Synthesis of this compound from 2,3-Dichloropropionic acid.

Experimental Protocol

A typical procedure for the synthesis of this compound is as follows:

-

To a stirred solution of 2,3-dichloropropionic acid in a suitable inert solvent (or neat), slowly add thionyl chloride.

-

The reaction mixture is then heated to reflux for a specified period to ensure complete conversion.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

One documented synthesis reports a yield of 79% when reacting 2,3-dichloropropionic acid with thionyl chloride neat with reflux for 1 hour, followed by stirring at room temperature for 24 hours. [2]

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis, primarily utilized for its ability to participate in acylation and nucleophilic substitution reactions.

Key Reactions

-

Acylation: The highly reactive acyl chloride group readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.

-

Nucleophilic Substitution: The chlorine atoms on the alkyl chain can be displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups.

These reactive properties make this compound a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. For instance, it can be used as a starting material for the construction of various heterocyclic compounds.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage. [5]* Health Hazard: May be fatal if inhaled and is harmful if swallowed.

-

Reactivity: Reacts with water, releasing toxic gases.

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ensure an eyewash station and safety shower are readily accessible.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong bases.

-

Keep the container tightly closed.

References

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

Sources

Physical and chemical properties of 2,3-Dichloropropionyl chloride

An In-depth Technical Guide to 2,3-Dichloropropionyl Chloride

Authored by: A Senior Application Scientist

Introduction

This compound is a highly reactive acyl chloride that serves as a critical building block in synthetic organic chemistry. Its bifunctional nature, featuring both a reactive acid chloride group and two chlorine atoms on the adjacent carbons, makes it a versatile intermediate for introducing complex functionalities into molecules. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, handling protocols, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development and specialty chemical synthesis.

Compound Identification and Nomenclature

Correctly identifying a chemical reagent is the foundation of safe and reproducible research. This compound is known by several names and is uniquely identified by its CAS number.

| Identifier | Value |

| CAS Number | 7623-13-4[1][2][3] |

| Molecular Formula | C₃H₃Cl₃O[1][2][3] |

| Molecular Weight | 161.41 g/mol [1][] |

| IUPAC Name | 2,3-dichloropropanoyl chloride[] |

| Synonyms | 2,3-Dichloropropanoyl chloride, Propanoyl chloride, 2,3-dichloro-[2][3][5][6] |

| InChI Key | JQELECXPPAOSTM-UHFFFAOYSA-N[2][5] |

| Canonical SMILES | C(C(C(=O)Cl)Cl)Cl[][5] |

Physicochemical Properties

Understanding the physical properties of this compound is essential for its proper handling, storage, and use in experimental design. The compound is a colorless to light-colored oil with a pungent odor.[3] It is hygroscopic and moisture-sensitive.[3]

| Property | Value | Source(s) |

| Appearance | Colourless Oil | [3] |

| Boiling Point | 53-54 °C at 17 mmHg | [3][] |

| Density | 1.476 g/mL at 25 °C | [3][] |

| Refractive Index (n20/D) | 1.477 | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Solubility | Soluble in Chloroform (Sparingly).[3] Reacts with water and protic solvents like alcohols.[7][8][9] |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.

Hydrolysis

As is characteristic of acyl chlorides, this compound reacts vigorously with water. This hydrolysis reaction is typically exothermic and results in the formation of 2,3-dichloropropionic acid and corrosive hydrogen chloride (HCl) gas.[9] This high moisture sensitivity necessitates handling the compound under anhydrous conditions, often using an inert atmosphere (e.g., nitrogen or argon).[3]

Reactions with Alcohols and Amines

This compound reacts readily with alcohols to form the corresponding esters and with amines to form amides. These reactions proceed via a nucleophilic acyl substitution mechanism. The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct, which can otherwise lead to unwanted side reactions.[10]

The general mechanism involves the nucleophilic attack of the alcohol or amine on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride leaving group.

Caption: General mechanism for nucleophilic acyl substitution.

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid. A common laboratory and industrial method involves the reaction of 2,3-dichloropropionic acid with thionyl chloride (SOCl₂).[11] This reaction effectively converts the carboxylic acid's hydroxyl group into a good leaving group, which is then displaced by a chloride ion.

The reaction is often performed neat or in an inert solvent. Refluxing the mixture ensures the reaction goes to completion, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being volatile gases that can be easily removed.[11]

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[10][12] The acyl chloride functionality allows for the straightforward formation of amide and ester linkages, which are common structural motifs in biologically active compounds. The two additional chlorine atoms provide further handles for subsequent chemical transformations, such as nucleophilic substitution or elimination reactions, enabling the construction of diverse molecular architectures.

Safety, Handling, and Storage

DANGER: this compound is a corrosive and hazardous chemical that requires strict safety protocols.

Hazard Identification

-

Corrosive: Causes severe skin burns and serious eye damage.[3][5][13]

-

Moisture Sensitive: Reacts with water, potentially violently, to release toxic and corrosive hydrogen chloride gas.[3][14]

-

Inhalation Hazard: Vapors and mists can cause chemical burns to the respiratory tract.[15]

-

Ingestion Hazard: Causes burns to the gastrointestinal tract.[15]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive set of PPE is mandatory:

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.[15]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton) and a lab coat or chemical-resistant apron.[15]

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[16]

Safe Handling and Storage Workflow

Caption: Workflow for the safe handling and storage of this compound.

First Aid Measures

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[13][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][13]

Experimental Protocol: Synthesis of an Ester

This protocol provides a representative procedure for the esterification of an alcohol with this compound. This experiment must be conducted in a chemical fume hood with appropriate PPE.

Materials and Equipment

-

This compound

-

Alcohol (e.g., ethanol, 1.0 eq)

-

Anhydrous Pyridine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stir bar, dropping funnel, nitrogen inlet

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, etc.)

Step-by-Step Procedure

-

Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

-

Initial Charge: Add the alcohol (1.0 eq) and anhydrous DCM (5-10 mL per mmol of alcohol) to the flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add anhydrous pyridine (1.1 eq) to the cooled solution and stir for 5 minutes.

-

Reagent Addition: Slowly add this compound (1.05 eq) dropwise to the stirred solution via the dropping funnel over 15-30 minutes. It is crucial to maintain the internal temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove pyridine hydrochloride and any unreacted starting materials.[10]

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude ester can be purified by an appropriate method, such as column chromatography or distillation, to yield the final product.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 7623-13-4). Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound (cas 7623-13-4) SDS/MSDS download. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropropionyl chloride. Retrieved from [Link]

-

KSCL. (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloropropionyl chloride. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloropropionyl chloride. Retrieved from [Link]

-

Tennessee Research and Creative Exchange. (n.d.). Development of a new method for the conversion of alcohols into chlorides. Retrieved from [Link]

-

VanDeMark Chemical. (n.d.). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

-

Loba Chemie. (n.d.). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

-

Digital Commons @ St. Norbert College. (2017). CHEM 222, Chapter 11: Reaction of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

Reddit. (2023). Secondary alcohol to chloride conversion with SOCl2 doesn't work. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound (CAS 7623-13-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | 7623-13-4 [amp.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Chloropropionyl chloride, 98% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. vandemark.com [vandemark.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. modichemical.com [modichemical.com]

- 13. Page loading... [guidechem.com]

- 14. kscl.co.in [kscl.co.in]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.be [fishersci.be]

2,3-Dichloropropionyl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 2,3-Dichloropropionyl Chloride with Nucleophiles

Abstract

This compound is a highly reactive, bifunctional electrophile of significant interest in synthetic chemistry, particularly for the construction of pharmaceutical and agrochemical intermediates. Its reactivity is dominated by the acyl chloride moiety, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This guide provides a detailed examination of the core reactivity principles governing these transformations. We will explore the mechanistic pathways, influencing factors, and reaction protocols for key nucleophile classes including amines, alcohols, and thiols. Furthermore, this document elucidates the causality behind experimental choices, addresses potential side reactions, and offers practical, field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical building block.

Introduction: The Chemical Nature of this compound

This compound is a derivative of propionic acid featuring two key reactive sites: a highly electrophilic acyl chloride functional group and two chlorinated carbon centers. The high reactivity of the acyl chloride is attributed to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom attached to the carbonyl carbon.[1][2] This polarization renders the carbonyl carbon significantly electron-deficient and thus highly susceptible to attack by nucleophiles.[1][2]

While nucleophilic substitution could theoretically occur at the C-2 or C-3 positions, the reactivity of the acyl chloride is overwhelmingly dominant under most conditions. Reactions with nucleophiles almost exclusively proceed via a nucleophilic acyl substitution mechanism at the carbonyl carbon.[3] This guide will focus primarily on this major reaction pathway, which is central to its synthetic utility.

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The reaction of this compound with nucleophiles (Nu-H) follows a well-established two-step mechanism: nucleophilic addition-elimination .[1][4][5]

-

Nucleophilic Addition: The reaction initiates with the attack of the nucleophile's lone pair of electrons on the electrophilic carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a transient, negatively charged tetrahedral intermediate.[4][5]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group, which is the chloride ion.[4][5]

The final step often involves deprotonation of the nucleophile (if it was neutral, like an amine or alcohol) by a base or another equivalent of the nucleophile to yield the final, neutral product and a hydrochloride salt.[6]

// Reactants sub [label=<

ClO ||| Cl-CH₂-CH-C-Cl + H-Nu:

, margin=0];

// Intermediate inter [label=<

Tetrahedral Intermediate O- | Cl-CH₂-CH-C-Cl Cl| Nu+-H

, margin=0.2];

// Products prod [label=<

ClO ||| Cl-CH₂-CH-C-Nu + HCl

, margin=0];

// Arrows edge [fontname="Helvetica", fontsize=10, color="#4285F4"]; sub -> inter [label="Addition"]; inter -> prod [label="Elimination"]; }

Figure 1: The Addition-Elimination Mechanism.

Reactions with Common Nucleophile Classes

N-Nucleophiles: Synthesis of 2,3-Dichloroamides

The reaction with primary and secondary amines is one of the most facile and widely used transformations of this compound.[1][7] The reaction is typically rapid and exothermic, yielding N-substituted 2,3-dichloroamides.[6][8]

Causality and Experimental Design:

-

Stoichiometry: Two equivalents of the amine are often required. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct.[6] If the starting amine is valuable, a non-nucleophilic base like triethylamine (TEA) or pyridine is used as an HCl scavenger.[8] This is critical because the formation of HCl would protonate the starting amine, forming an ammonium salt that is no longer nucleophilic, thereby halting the reaction.[8]

-

Conditions: The reaction is usually performed at low temperatures (e.g., 0 °C) to control the exothermic nature and minimize potential side reactions. Anhydrous solvents like dichloromethane (DCM) or diethyl ether are used because this compound readily hydrolyzes with water.[1][9]

Experimental Protocol: Synthesis of N-benzyl-2,3-dichloropropanamide

-

Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzylamine (1.0 eq) and triethylamine (1.2 eq). Dissolve the mixture in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice-water bath with stirring.

-

Addition: Add this compound (1.1 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the internal temperature does not rise significantly. A precipitate of triethylammonium chloride will form.[8]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash sequentially with dilute HCl (to remove excess amine and TEA), saturated sodium bicarbonate solution (to remove residual acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

O-Nucleophiles: Synthesis of 2,3-Dichloroesters and Hydrolysis

Alcohols react with this compound in a similar fashion to amines to produce 2,3-dichloroesters. The reaction, known as esterification, is also a nucleophilic acyl substitution.[9]

Causality and Experimental Design:

-

Reactivity: Alcohols are generally less nucleophilic than amines, so the reaction may require slightly longer times or the addition of a nucleophilic catalyst.

-

Catalysis: A base such as pyridine or triethylamine is essential.[9] It serves not only to scavenge the HCl byproduct but can also act as a nucleophilic catalyst. Pyridine can react with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the alcohol.

-

Hydrolysis: Water, though a weak nucleophile, reacts vigorously with acyl chlorides to form the corresponding carboxylic acid (2,3-dichloropropionic acid).[1][10] This is a common side reaction, emphasizing the need for anhydrous (dry) conditions during esterification and amidation reactions.[1][10]

Experimental Protocol: Synthesis of Ethyl 2,3-dichloropropanoate

-

Setup: In a dry, three-necked flask equipped with a dropping funnel and magnetic stirrer, dissolve absolute ethanol (1.0 eq) in anhydrous diethyl ether.[9]

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Base Addition: Add pyridine (1.1 eq) to the solution and stir.[9]

-

Acyl Chloride Addition: Add this compound (1.05 eq) dropwise from the funnel over 30 minutes with vigorous stirring.[9]

-

Reaction: After addition, remove the ice bath and stir the mixture at room temperature for 2 hours.[9]

-

Workup and Isolation: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase, remove the solvent, and purify the resulting ester by distillation.[9]

S-Nucleophiles: Synthesis of 2,3-Dichlorothioesters

Thiols (R-SH) are excellent nucleophiles, often more so than their alcohol counterparts, and react readily with this compound to form thioesters.[11][12] The reaction mechanism is analogous to that of amines and alcohols. A base is used to neutralize the HCl byproduct.

Factors Influencing Reactivity and Selectivity

| Factor | Influence on Reaction | Rationale |

| Nucleophile Strength | Stronger nucleophiles react faster. General order: R-S⁻ > R₂NH > R-NH₂ > Ar-NH₂ > R-OH > H₂O. | A more nucleophilic species can more readily attack the electron-deficient carbonyl carbon, lowering the activation energy of the addition step. |

| Steric Hindrance | Bulky nucleophiles or substituents near the acyl chloride group slow the reaction. | Steric bulk impedes the approach of the nucleophile to the carbonyl carbon, making the formation of the tetrahedral intermediate more difficult. |

| Solvent | Aprotic solvents (DCM, THF, Et₂O) are preferred. | These solvents effectively dissolve the reactants without competing in the reaction. Protic solvents like water or alcohols will react with the acyl chloride. |

| Temperature | Low temperature (0 °C) is used to control exothermicity; room temperature is often sufficient for reaction completion. | Controls reaction rate and prevents degradation or side reactions. Acylations are typically fast and do not require heat. |

| Base/Catalyst | Essential for reactions with N- and O-nucleophiles. | Neutralizes the HCl byproduct, preventing the protonation and deactivation of the nucleophile.[8] Catalysts like pyridine can accelerate the reaction. |

Competing Reaction Pathways and Side Reactions

The primary challenge in the chemistry of this compound is controlling selectivity between its two electrophilic regions.

mol [label=" Cl-CH₂ | CH(Cl) | C=O | Cl"];

node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; nuc [label="Nu:⁻"];

nuc -> mol:c2 [label="Primary Attack Site\n(Acyl Substitution)\nFAST", fontcolor="#34A853", color="#34A853"]; nuc -> mol:c1 [label="Secondary Site\n(SN2)\nSLOW", fontcolor="#5F6368", style=dashed, color="#5F6368"]; nuc -> mol:c0 [label="Secondary Site\n(SN2)\nSLOW", fontcolor="#5F6368", style=dashed, color="#5F6368"]; }

Figure 2: Competing Electrophilic Centers.

-

Acyl Substitution vs. Alkyl Substitution (S_N2): While the C-2 and C-3 carbons are attached to good leaving groups (chloride), nucleophilic attack at these sp³-hybridized carbons is significantly slower than attack at the highly electrophilic sp²-hybridized carbonyl carbon.[3] The carbonyl carbon's reactivity is enhanced by the double bond to oxygen, making it the overwhelmingly preferred site for nucleophilic attack under standard acylation conditions.

-

Elimination: In the presence of a strong, non-nucleophilic base, there is a potential for elimination of HCl to form an α,β-unsaturated acyl chloride. However, this is generally not a major pathway when the reaction is performed with a nucleophile at low temperatures.

Synthetic Applications and Workflow

This compound is a valuable bifunctional building block. After the initial acylation, the resulting amide or ester still contains two alkyl chloride moieties that can be further functionalized, for example, through subsequent S_N2 reactions or by participating in cyclization reactions. This dual reactivity makes it a key intermediate in the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals.[13]

}

Figure 3: Standard Experimental Workflow.

Safety and Handling

This compound is a corrosive, moisture-sensitive, and lachrymatory compound. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It reacts vigorously with water, releasing corrosive HCl gas.[1] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

The reactivity of this compound is robustly defined by the principles of nucleophilic acyl substitution. Its highly electrophilic carbonyl center serves as the primary site of reaction for a diverse array of nucleophiles, leading to the efficient formation of amides, esters, and thioesters. By understanding the underlying addition-elimination mechanism and carefully controlling reaction parameters such as temperature, solvent, and stoichiometry, researchers can effectively harness this versatile reagent. The secondary reactivity of the chloroalkyl backbone provides further opportunities for complex molecule synthesis, cementing the role of this compound as a valuable tool in modern organic and medicinal chemistry.

References

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

-

LibreTexts. (2019, June 5). 22.7 Reactions of Acid Chlorides. Retrieved from [Link]

-

Clark, J. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. Retrieved from [Link]

-

Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Piotrowska, D. G. (2015, July 23). 3-Chloropropionyl Chloride. Synlett. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, July 22). Nucleophilic substitution of 2-chloropropanoyl chloride. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

YouTube. (2019, October 15). Reactions of thiols. Retrieved from [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. modichemical.com [modichemical.com]

Spectroscopic Characterization of 2,3-Dichloropropionyl Chloride: A Technical Guide

This guide provides a detailed spectroscopic analysis of 2,3-Dichloropropionyl chloride (CAS No. 7623-13-4), a key bifunctional reagent in organic synthesis. The document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the compound's spectral characteristics, grounded in fundamental principles and supported by available data. While mass spectrometry data is well-documented, a notable scarcity of publicly available experimental NMR and IR spectra necessitates a predictive analysis for these techniques based on established spectroscopic theory.

Compound Identification and Profile

This compound is a halogenated acyl chloride with the molecular formula C₃H₃Cl₃O.[1][2] Its structure features a three-carbon chain with chlorine atoms at the C-2 and C-3 positions, and a reactive acyl chloride functional group at C-1. This combination of functionalities makes it a versatile building block in the synthesis of various chemical entities.

Key Physicochemical Properties:

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation patterns.[6] Electron ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[7]

Interpretation of the Mass Spectrum

The mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[8] The spectrum is characterized by a distinct molecular ion cluster and several key fragment ions.

-

Molecular Ion (M⁺): The presence of three chlorine atoms (each with two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) results in a complex and characteristic isotopic pattern for the molecular ion.[9] The nominal molecular weight is 160 g/mol (for the all-³⁵Cl isotopologue). The full M⁺ cluster would appear at m/z 160, 162, 164, and 166 with decreasing intensities, confirming the presence of three chlorine atoms.

-

Key Fragmentation Pathways: Acyl chlorides are known to undergo specific fragmentation pathways.[10] The most common initial fragmentation is the loss of the chlorine radical from the acyl group, which would yield a stable acylium ion.

-

[M-Cl]⁺: Loss of a chlorine radical (·Cl) from the acyl chloride group (mass 35) would result in a prominent fragment ion cluster at m/z 125, 127, and 129, corresponding to the [C₃H₃Cl₂O]⁺ acylium ion.

-

Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO, mass 28). This would lead to a fragment cluster around m/z 97, 99, and 101, corresponding to the [C₂H₃Cl₂]⁺ ion.

-

Alpha-Cleavage: Cleavage of the C-C bond between C1 and C2 can also occur, leading to fragments such as [CH₂Cl-CHCl]⁺.

-

Data Summary

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

| 160, 162, 164, 166 | [C₃H₃Cl₃O]⁺ | Molecular ion (M⁺) cluster, confirms molecular formula. |

| 125, 127, 129 | [C₃H₃Cl₂O]⁺ | Loss of ·Cl from the acyl chloride group; a stable acylium ion. |

| 97, 99, 101 | [C₂H₃Cl₂]⁺ | Subsequent loss of CO from the acylium ion. |

| 62, 64 | [C₂H₃Cl]⁺ | Further fragmentation, possibly loss of a chlorine radical. |

Note: The m/z values represent the nominal mass for the most abundant isotope (³⁵Cl). The presence and relative intensities of the corresponding M+2, M+4, etc., peaks are definitive for chlorine-containing fragments.

Experimental Protocol: Electron Ionization GC-MS

This protocol describes a self-validating system for acquiring a reproducible mass spectrum.

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile, inert solvent such as dichloromethane or hexane.

-

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector: 250°C, Split mode (e.g., 50:1) to prevent column overloading.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 50°C for 2 minutes, ramp at 15°C/min to 250°C, hold for 3 minutes.

-

-

MS Conditions:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: 35-250 m/z to ensure capture of all relevant fragments and the molecular ion.

-

Source Temperature: 230°C.

-

-

Data Acquisition & Validation:

-

Inject a solvent blank first to ensure system cleanliness.

-

Inject the sample solution.

-

Validate the resulting spectrum by confirming the characteristic isotopic cluster of the molecular ion and major fragments against theoretical isotopic abundance patterns.

-

Caption: Key fragmentation pathway in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predictive Analysis)

Disclaimer: Experimental NMR data for this compound was not available in the searched databases. The following analysis is predictive and based on established principles of NMR spectroscopy. Experimental verification is required for confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two signals corresponding to the two distinct proton environments in the molecule.

-

-CHCl- (C-2 Proton): This single proton is on a carbon atom bonded to two electron-withdrawing groups: a chlorine atom and the acyl chloride group. It is also adjacent to the chloromethyl group. This environment will cause a significant downfield shift. The signal should appear as a triplet due to coupling with the two equivalent protons on C-3 (n+1 rule).

-

-CH₂Cl (C-3 Protons): These two protons are on a carbon adjacent to a chlorine atom and the methine group at C-2. They will be shifted downfield, but less so than the C-2 proton. The signal should appear as a doublet due to coupling with the single proton on C-2.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display three distinct signals, one for each carbon atom.

-

C=O (C-1): The carbonyl carbon of the acyl chloride group is the most deshielded and will appear furthest downfield, typically in the range for acyl halides.

-

-CHCl- (C-2): This carbon is bonded directly to a highly electronegative chlorine atom and the carbonyl group, causing a significant downfield shift.

-

-CH₂Cl (C-3): This terminal carbon is bonded to one chlorine atom and will be deshielded, appearing downfield but to a lesser extent than C-2.

Predicted Data Summary

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | -CHCl- (H-2) | ~4.8 - 5.2 | Triplet (t) | Highly deshielded due to adjacent Cl and COCl. |

| -CH₂Cl (H-3) | ~4.0 - 4.4 | Doublet (d) | Deshielded by adjacent Cl and C-2. | |

| ¹³C NMR | C=O (C-1) | ~170 - 175 | Singlet | Typical range for an acyl chloride carbonyl. |

| -CHCl- (C-2) | ~58 - 63 | Singlet | Deshielded by Cl and COCl. | |

| -CH₂Cl (C-3) | ~45 - 50 | Singlet | Deshielded by Cl. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Carefully dissolve ~10-20 mg of this compound in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube. Caution: Acyl chlorides are moisture-sensitive and will react with residual water. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set spectral width to cover a range of 0-200 ppm.

-

A higher number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy (Predictive Analysis)

Disclaimer: Experimental IR data for this compound was not located. This analysis is predictive. The intense C=O stretch is the most definitive feature.

Predicted IR Spectrum

The IR spectrum will be dominated by the absorption of the acyl chloride group.

-

C=O Stretch: This will be the most intense and characteristic band in the spectrum. For acyl chlorides, this stretch appears at a high frequency due to the electron-withdrawing nature of the chlorine atom, which strengthens the carbonyl double bond. It is expected in the range of 1785-1815 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the -CHCl- and -CH₂Cl groups will appear just below 3000 cm⁻¹.

-

C-Cl Stretch: The carbon-chlorine stretching vibrations are found in the fingerprint region (below 1500 cm⁻¹) and are typically strong. Multiple bands are expected due to the three C-Cl bonds in different environments, likely in the 600-800 cm⁻¹ range.

Predicted Data Summary

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~2950-3050 | C-H Stretch (aliphatic) | Medium |

| ~1800 | C=O Stretch (acyl chloride) | Very Strong, Sharp |

| ~1400-1450 | C-H Bend (scissoring) | Medium |

| ~600-800 | C-Cl Stretch | Strong, Multiple Bands |

Integrated Spectroscopic Analysis

A cohesive analysis of all three spectroscopic techniques provides unambiguous structural confirmation. The mass spectrum would confirm the molecular weight and the presence of three chlorine atoms. The IR spectrum would definitively identify the acyl chloride functional group via its characteristic C=O stretch at a high wavenumber. Finally, the ¹H and ¹³C NMR spectra would elucidate the precise connectivity of the carbon skeleton and the arrangement of protons, confirming the 2,3-dichloro substitution pattern. While experimental NMR and IR data remain elusive, the predictive analysis aligns perfectly with the known structure and the definitive mass spectrometry data.

References

-

J&K Scientific. (n.d.). 2,3-Dichloropropanoyl chloride | 7623-13-4. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound Mass Spectrum. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chloropropionyl chloride Mass Spectrum. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloropropionyl chloride. Retrieved January 21, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2,3-Dichloropropanoyl chloride. Retrieved January 21, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-chloropropane. Retrieved January 21, 2026, from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. scbt.com [scbt.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Page loading... [guidechem.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. This compound [webbook.nist.gov]

- 9. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

2,3-Dichloropropionyl Chloride: A Bifunctional Intermediate for Complex Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2,3-Dichloropropionyl chloride is a highly reactive, trifunctional chemical intermediate of significant interest in the pharmaceutical, agrochemical, and specialty chemical sectors. Its structure, featuring a reactive acyl chloride and two distinct alkyl chloride moieties, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, key chemical reactivity, and applications, with a focus on the mechanistic principles that guide its use in modern organic synthesis. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a laboratory and process development setting.

Introduction to a Versatile Building Block

In the landscape of chemical synthesis, intermediates that offer multiple reactive handles are invaluable for building molecular complexity efficiently. This compound (CAS No. 7623-13-4) is a prime example of such a scaffold. As a derivative of propionic acid, it contains three electrophilic centers: the highly reactive acyl chloride at C1, a secondary chloride at C2, and a primary chloride at C3. This trifunctional nature allows for sequential and regioselective reactions, making it a powerful tool for synthetic chemists aiming to construct heterocyclic systems and highly functionalized acyclic molecules. This document serves as a technical primer, elucidating the core characteristics that make this compound a strategic choice for advanced chemical synthesis.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application and safe handling. This compound is a colorless oil that is sensitive to moisture.[1] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 7623-13-4 | [2][3] |

| Molecular Formula | C₃H₃Cl₃O | [2][3][4] |

| Molecular Weight | 161.41 g/mol | [2][3][4] |

| Boiling Point | 53-54 °C at 17 mm Hg | [1][5][] |

| Density | 1.476 g/mL at 25 °C | [1][5][] |

| Refractive Index (n20/D) | 1.477 | [1] |

| Solubility | Soluble in Chloroform | [1] |

| Appearance | Colourless Oil | [1] |

| Synonyms | 2,3-Dichloropropanoyl chloride, Propanoyl chloride, 2,3-dichloro- | [2][] |

Synthesis and Manufacturing Insights

The most common and straightforward laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂).[4] This method is favored due to its efficiency and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies purification.

Experimental Protocol: Synthesis from 2,3-Dichloropropionic Acid

This protocol outlines a representative procedure for the synthesis of this compound.

Causality: The choice of thionyl chloride is strategic; its reaction with the carboxylic acid produces the desired acyl chloride along with sulfur dioxide and hydrogen chloride gases. These volatile byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying the workup process. The reaction is typically performed neat or in an inert solvent.

Step-by-Step Methodology:

-

Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases). The apparatus must be dried to prevent hydrolysis of the reagent and product.

-

Charging the Reactor: Charge the flask with 2,3-Dichloropropionic acid (1.0 equivalent).

-

Addition of Chlorinating Agent: Add thionyl chloride (SOCl₂) (typically 1.1-1.5 equivalents) to the flask. The addition may be done portion-wise or via a dropping funnel.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for 1-2 hours.[4] The progress of the reaction can be monitored by observing the cessation of gas evolution.

-

Isolation and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure to yield the final product. A yield of approximately 79% has been reported for this type of transformation.[4]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its three electrophilic sites.

-

Acyl Chloride (C1): This is the most reactive site. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and arenes (in Friedel-Crafts acylation). This reaction is the cornerstone of its use as an acylating agent.

-

Alkyl Chlorides (C2 & C3): The chlorine atoms on the propyl chain are less reactive than the acyl chloride. They participate in nucleophilic substitution reactions (Sₙ2 type), but typically require more forcing conditions or stronger nucleophiles. The primary chloride at C3 is generally more susceptible to Sₙ2 attack than the secondary chloride at C2 due to reduced steric hindrance.

This hierarchy of reactivity allows for a stepwise functionalization. A common strategy involves first reacting a soft nucleophile at the acyl chloride position, followed by a second reaction at one of the alkyl chloride positions, which can often be an intramolecular cyclization.

Caption: A representative reaction pathway for this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in several industrial applications, most notably in the synthesis of pharmaceuticals and agrochemicals.[7][8]

-